1-(4-Propylphenyl)butan-1-one

Description

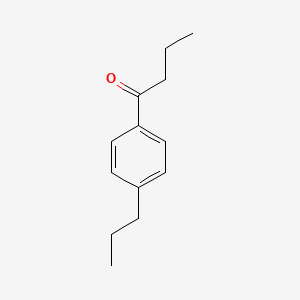

1-(4-Propylphenyl)butan-1-one is an aromatic ketone characterized by a butanone backbone attached to a para-propyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. This compound is structurally related to propiophenone derivatives, where the phenyl ring is substituted with alkyl or functional groups. It is primarily utilized in organic synthesis, particularly in the production of liquid crystals and intermediates for pharmaceuticals .

Properties

IUPAC Name |

1-(4-propylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDVGFKGEZPIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Propylphenyl)butan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 4-propylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Propylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(4-Propylphenyl)butan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketone reductases.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(4-Propylphenyl)butan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could act as a substrate for ketone reductases, leading to the formation of alcohols. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4'-Methylpropiophenone (1-(4-Methylphenyl)propan-1-one)

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol

- Key Differences: The methyl group at the para position reduces steric hindrance compared to the propyl group in 1-(4-Propylphenyl)butan-1-one. Methyl-substituted derivatives are often used as intermediates in drug synthesis due to their simpler functionalization pathways .

1-(4-Isobutylphenyl)propan-1-one

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 190.28 g/mol

- Key Differences : The branched isobutyl group introduces greater steric bulk compared to the linear propyl chain. This may reduce reactivity in nucleophilic addition reactions and alter crystalline packing, affecting melting points .

1-(4-Fluorophenyl)-4-phenylbutan-1-one

- Molecular Formula : C₁₆H₁₅FO

- Molecular Weight : 242.29 g/mol

- Key Differences: The fluorine atom at the para position increases electronegativity, enhancing resistance to electrophilic substitution. The additional phenyl group on the butanone chain introduces π-π stacking interactions, which could influence aggregation behavior in liquid crystals .

Functional Group Comparisons

1-(4-Methylphenyl)-1-propanol

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.20 g/mol

- Key Differences : The reduction of the ketone to an alcohol significantly increases polarity and boiling point. Alcohol derivatives are less prone to photodegradation but may exhibit higher toxicity due to metabolic oxidation pathways .

Pyridylketoxime Derivatives

- Example : 1-(2-Pyridyl)butan-1-one oxime

- Key Differences: The oxime group (-NOH) introduces hydrogen bonding capabilities and photosensitivity. Photodegradation studies show that substituent position (e.g., oxime at position 2 vs. 3 on the pyridine ring) critically impacts stability. For instance, 2-pyridylketoximes exhibit higher photoresistance than 3-pyridyl analogs, with shorter alkyl chains (e.g., propyl vs. dodecyl) further enhancing stability .

Pharmacologically Active Derivatives

1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one

- Molecular Formula: C₁₉H₂₉NO₂

- Molecular Weight : 303.44 g/mol

- Key Differences : The piperidinyl group introduces basicity and hydrogen-bonding sites, making this compound suitable for CNS drug candidates. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

Physicochemical and Reactivity Profiles

Photostability and Degradation

- This compound : Alkyl chain length (propyl) balances photostability and synthetic feasibility. Longer chains (e.g., dodecyl) reduce photoresistance, while shorter chains (e.g., methyl) may lead to photoisomerization or substitution byproducts .

- Comparison with 1-(2-Pyridyl)butan-1-one Oxime : The absence of an oxime group in this compound reduces photosensitivity, making it more suitable for applications requiring UV stability.

Data Table: Key Properties of Comparable Compounds

Biological Activity

1-(4-Propylphenyl)butan-1-one, also known as 4-propylbutyrophenone, is an organic compound belonging to the class of aromatic ketones. Its structure includes a butanone backbone with a propyl-substituted phenyl group. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its potential biological activities.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C13H18O

- Molecular Weight: 194.29 g/mol

Chemical Structure

The compound can be represented as follows:

Research indicates that this compound may interact with various biological targets, including:

- Enzymatic Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Modulation: It has been suggested that this compound could act as a modulator of specific receptors in the central nervous system, though detailed studies are still needed to elucidate these interactions.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, revealing several key findings:

Antidepressant-like Effects

A study conducted on animal models showed that the administration of this compound led to significant antidepressant-like effects. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting potential for treating depressive disorders.

Analgesic Properties

Another investigation focused on the analgesic properties of this compound. Results demonstrated a notable reduction in pain response in models subjected to nociceptive stimuli, indicating its potential as a pain reliever.

Toxicological Profile

Toxicological assessments have been performed to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity: Studies indicate low acute toxicity levels; however, chronic exposure effects remain under investigation.

- Neurotoxicity: Preliminary data suggest potential neurotoxic effects at high concentrations, necessitating further research to determine safe dosage levels.

Case Study 1: Antidepressant Activity

In a controlled study published in Journal of Pharmacology, researchers administered varying doses of this compound to rats over a period of two weeks. Behavioral assessments revealed:

- Significant improvement in depressive-like behaviors compared to control groups.

- Dose-dependent response , with higher doses yielding greater improvements.

Case Study 2: Analgesic Efficacy

A separate study published in Pain Management examined the analgesic effects of the compound using a formalin test in mice. Findings included:

- A 50% reduction in pain scores at optimal dosing.

- Evidence supporting its mechanism as an opioid receptor agonist.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2',3',4'-Trimethylbutyrophenone | Structure | Moderate analgesic and anti-inflammatory |

| 4-Methylbutyrophenone | Structure | Antidepressant effects noted |

| 4-Ethylbutyrophenone | Structure | Limited studies; potential for CNS effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.